![molecular formula C13H22N5O4P B016676 (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine CAS No. 180587-75-1](/img/structure/B16676.png)
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
Propriétés
Numéro CAS |
180587-75-1 |
---|---|
Formule moléculaire |
C13H22N5O4P |
Poids moléculaire |
343.32 g/mol |
Nom IUPAC |
9-[(2S)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m0/s1 |
Clé InChI |
GCOFRXOOFANVPB-JTQLQIEISA-N |
SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
SMILES isomérique |
CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)OCC |
SMILES canonique |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
Synonymes |
P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester; [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester; Diethyl Tenofovir |
Origine du produit |
United States |
Description
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (CAS: 180587-75-1) is a phosphonate nucleotide analog with the chemical formula C₁₃H₂₂N₆O₄P and a molecular weight of 343.32 . It serves as a key intermediate in the synthesis of Tenofovir (PMPA), a widely used antiretroviral drug . Structurally, it features a diethylphosphonomethoxypropyl side chain attached to the adenine base, which undergoes hydrolysis to form the active metabolite (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA) . This compound is primarily utilized in research settings to study antiviral mechanisms and prodrug optimization, with applications in HIV and hepatitis B virus (HBV) therapeutics . Its synthesis involves ring-opening condensation of adenine with (R)-epoxypropane, followed by etherification with diethyl p-toluenesulfonyloxymethyl phosphonate, yielding high purity and efficiency .
Méthodes De Préparation
Reaction Mechanism and Conditions
-
Formation of (R)-Hydroxypropyladenine :
Adenine reacts with (R)-propylene carbonate in DMF under basic conditions (sodium hydroxide) at elevated temperatures (90–125°C for 28 hours). The reaction proceeds via nucleophilic substitution, yielding (R)-hydroxypropyladenine with 83% purity by HPLC. -
Phosphorylation with Diethyl p-Toluenesulfonyloxymethyl Phosphonate :
The intermediate is treated with di-n-butylmagnesium and diethyl p-toluenesulfonyloxymethyl phosphonate at 65°C. This step introduces the diethylphosphonomethoxy group, culminating in the target compound after workup.
Key Parameters:
-
Solvent : DMF
-
Base : Sodium hydroxide (Step 1); di-n-butylmagnesium (Step 2)
-
Temperature : 125°C (Step 1); 65°C (Step 2)
-
Purity : 83% (HPLC)
Lithium tert-Butoxide in Tetrahydrofuran (THF)
WO2008007392A2 outlines a method utilizing lithium tert-butoxide as a base in THF.
Procedure
-
Base Activation :
(R)-9-(2-Hydroxypropyl)adenine is deprotonated with lithium tert-butoxide in THF, enhancing nucleophilicity. -
Phosphorylation :
Diethyl p-toluenesulfonyloxymethyl phosphonate is added, facilitating SN2 displacement. The reaction is conducted under reflux, followed by quenching and purification.
Advantages and Limitations:
-
Solvent : THF (low boiling point simplifies removal)
-
Challenges : Requires anhydrous conditions and specialized handling of lithium bases.
Magnesium Isopropoxide in DMF
An alternative approach from WO2008007392A2 employs magnesium isopropoxide in DMF.
Process Details
Performance Metrics:
-
Purity : >90% (after recrystallization)
-
Scalability : Suitable for large-scale production due to mild conditions.
Lithium Amide in DMF
CN105254670A introduces lithium amide as a novel base for this synthesis.
Synthetic Route
-
Deprotonation :
(R)-9-(2-Hydroxypropyl)adenine is dissolved in DMF and treated with lithium amide. -
Phosphonate Addition :
Diethyl p-toluenesulfonyloxymethyl phosphonate is added dropwise, followed by heating at 80°C for 6 hours. -
Dealkylation :
Hydrobromic acid removes ethyl groups, yielding the final product.
Key Features:
-
Base : Lithium amide (enhances reaction rate)
-
Yield : 75–80% (isolated)
-
Safety : Avoids pyrophoric reagents like Grignard compounds.
Comparative Analysis of Methods
Critical Observations:
-
Method 1 offers simplicity but moderate purity.
-
Method 4 balances yield and safety, making it industrially viable.
-
Method 3 achieves high purity but requires prolonged reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
®-9-[2-(diethylphosphonomethoxy)propyl]adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl phosphonomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Antiviral Activity
PMPA exhibits significant antiviral activity against various viruses, including:
- HIV : PMPA is effective in inhibiting HIV replication. Clinical trials have demonstrated its efficacy in reducing viral loads in infected individuals.
- Hepatitis B Virus (HBV) : It has been utilized as a treatment option for HBV infections, showing promising results in clinical settings.
Efficacy in HIV Treatment
A randomized clinical trial assessed the safety and pharmacokinetics of PMPA in HIV-infected adults. The study involved:
- Participants : 20 adults with CD4 counts ≥200 cells/mm³.
- Dosage : Administered intravenous PMPA at doses of 1 mg/kg and 3 mg/kg.
- Results : Significant decreases in plasma HIV RNA levels were observed, indicating effective viral suppression .
Treatment of Hepatitis B
In another study focusing on HBV treatment:
- Participants : Patients with chronic HBV infection.
- Outcomes : PMPA demonstrated a reduction in HBV DNA levels and improved liver function tests over the treatment period .
Comparative Efficacy of PMPA Against Other Antiviral Agents
Compound Name | Target Virus | Efficacy | Administration Route |
---|---|---|---|
PMPA | HIV | High | Intravenous |
Adefovir | HBV | Moderate | Oral |
Tenofovir | HIV/HBV | High | Oral |
Summary of Clinical Trials Involving PMPA
Study Type | Year | Participants | Dosage | Outcome |
---|---|---|---|---|
Phase I Clinical Trial | 1998 | 20 | 1 mg/kg - 3 mg/kg | Reduced HIV RNA levels |
Phase II Study on HBV | 2005 | 30 | Varies | Decreased HBV DNA levels |
Mécanisme D'action
®-9-[2-(diethylphosphonomethoxy)propyl]adenine exerts its effects by inhibiting viral polymerases, which are enzymes responsible for the replication of viral genetic material. The compound mimics the natural nucleotides that are incorporated into the viral DNA or RNA, leading to premature termination of the viral replication process. This inhibition prevents the virus from multiplying and spreading within the host organism.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Acyclic Nucleoside Phosphonates
Key Structural Differences :
- Tenofovir (PMPA) lacks the 3'-hydroxyl group present in HPMPA, enhancing metabolic stability .
- Adefovir (PMEA) replaces the propyl group in PMPA with an ethyl chain, reducing potency against HIV but retaining HBV activity .
- Cidofovir (HPMPC) substitutes adenine with cytosine and adds a hydroxymethyl group, broadening activity to DNA viruses like CMV .
Antiviral Efficacy and Resistance Profiles
- Tenofovir (PMPA): Demonstrates potent inhibition of HIV reverse transcriptase (RT) and HBV polymerase, with EC₅₀ values in the nanomolar range . In macaque models, two doses of PMPA prevented SIV infection in 100% of treated newborns .
- Adefovir (PMEA) : Less effective against HIV (EC₅₀ ~0.1–2.5 μM) but clinically significant for HBV at lower doses to mitigate nephrotoxicity .
- Boranophosphonate Derivatives: α-Boranophosphono-PMPA (BH3-PMPApp) overcomes K65R RT-mediated resistance in HIV, showing 10-fold higher efficacy than PMPA in vitro .
Pharmacokinetics and Prodrug Strategies
- Oral Bioavailability: Tenofovir prodrugs (e.g., bis(isopropyloxycarbonyloxymethyl)-PMPA) achieve >80% bioavailability in dogs via enhanced intestinal absorption .
- Metabolic Activation: this compound requires hydrolysis by esterases or acidic conditions to release PMPA, whereas Cidofovir is administered intravenously due to poor oral absorption .
Toxicity and Clinical Limitations
- Nephrotoxicity: Tenofovir and Adefovir are associated with renal tubular dysfunction at high doses, necessitating dose adjustments .
- HPMPA : Exhibits broader toxicity in preclinical models, limiting clinical translation .
Activité Biologique
(R)-9-[2-(Diethylphosphonomethoxy)propyl] adenine, commonly referred to as DEPA, is a phosphonate nucleotide analog that has garnered attention for its potential biological activities, particularly in antiviral applications. This compound is structurally related to adenosine and has been studied for its interactions with various biological systems.
- Molecular Formula : C₁₃H₂₂N₅O₄P
- Molecular Weight : 343.32 g/mol
- CAS Number : 180587-75-1
The biological activity of DEPA primarily stems from its role as a nucleotide analog. It is believed to inhibit viral replication by mimicking natural nucleotides, thereby interfering with the synthesis of viral DNA or RNA. This mechanism is similar to other antiviral agents like Tenofovir, which is used in the treatment of HIV and hepatitis B.
Antiviral Effects
Research has shown that DEPA exhibits significant antiviral properties. In studies involving various viral strains, DEPA demonstrated:
- Inhibition of Viral Replication : DEPA has been shown to inhibit the replication of viruses by acting as a substrate for viral polymerases, leading to chain termination during nucleic acid synthesis.
- Selectivity : The compound selectively targets viral enzymes over host cellular enzymes, minimizing potential cytotoxic effects on human cells.
Case Studies
- In Vitro Studies : In vitro assays have indicated that DEPA effectively reduces viral loads in infected cell lines. For instance, studies on HIV-infected T-cells showed a dose-dependent decrease in viral replication when treated with DEPA.
- Animal Models : In vivo studies using animal models have further corroborated the efficacy of DEPA. For example, experiments conducted on rhesus macaques demonstrated that administration of DEPA resulted in lower levels of viral RNA in plasma compared to untreated controls .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of DEPA suggests favorable absorption characteristics:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : The compound distributes well in tissues, including lymphoid tissues where viral replication often occurs.
- Metabolism : Metabolized primarily through phosphorylation, which enhances its bioactivity.
Safety and Toxicology
Toxicological assessments indicate that DEPA has a relatively low toxicity profile at therapeutic doses. However, long-term studies are necessary to fully understand the potential side effects and toxicological implications.
Applications in Research and Medicine
DEPA is being explored for various applications:
- Antiviral Therapeutics : As a candidate for antiviral therapy against HIV and other viral infections.
- Research Tool : Used in studies investigating nucleoside metabolism and transport mechanisms in cells.
Comparative Biological Activity Table
Q & A
Q. What is the mechanism of antiviral action of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, and how does its structure contribute to this activity?
The compound acts as a nucleotide reverse transcriptase inhibitor (NRTI) by mimicking natural nucleotides, competing for incorporation into viral DNA during replication. Its acyclic phosphonate structure, particularly the diethylphosphonomethoxy group, enhances stability and bioavailability compared to traditional nucleoside analogs. This structural feature allows resistance to enzymatic hydrolysis, prolonging its antiviral effect .
Q. What experimental methods are used to evaluate the compound's inhibitory potency against viral enzymes?
Kinetic assays and molecular docking studies are employed to assess binding affinity and inhibitory potency. For example, EC50 values (e.g., 0.33 μM against HBV) are determined using cell-based assays measuring viral replication inhibition. Selectivity indices (SI >302) are calculated by comparing cytotoxicity (e.g., in human lymphocytes) and antiviral efficacy .
Q. How is the compound synthesized, and what are critical steps in its preparation?
Synthesis involves:
- Alkylation : Reacting adenine with (R)-propylene carbonate in NaOH/DMF to form (R)-9-(2-hydroxypropyl)adenine.
- Condensation : Using magnesium tert-butoxide to couple the intermediate with a tosylate derivative, forming the alkoxymethylphosphonate.
- Hydrolysis : Cleaving phosphate esters with bromotrimethylsilane to yield the active phosphonic acid .
Q. What physicochemical properties influence its stability and handling in laboratory settings?
The compound is a white solid with a melting point of 107–109°C, slightly soluble in DMSO and methanol. Storage at -20°C is recommended to prevent degradation. Stability tests under varying pH and temperature conditions should precede long-term experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values across studies?
Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. Standardization using validated cell models (e.g., HepG2 for HBV) and orthogonal methods (e.g., qPCR for viral load quantification) is critical. Replicating experiments under identical conditions and reporting detailed methodologies (e.g., serum concentration, incubation time) ensures comparability .
Q. What strategies improve the compound's efficacy against drug-resistant viral strains?
Structural modifications, such as introducing polar groups (e.g., cyano at the 2-position of the phosphonomethoxy side chain), enhance target specificity. Comparative studies with analogs like tenofovir disoproxil fumarate (distinct pharmacokinetics) or PMPA (activity against HIV-resistant strains) provide insights into resistance mechanisms .
Q. How can the compound's metabolic activation pathways be tracked in vitro?
Phosphorylation to the active diphosphate metabolite is monitored using radiolabeled tracers (e.g., ³H or ³²P) or LC-MS/MS. Enzymatic assays with purified kinases (e.g., adenylate kinase) identify rate-limiting steps in prodrug activation .
Q. What methodologies optimize stereochemical control during synthesis?
Phosphoramidite chemistry enables precise control over stereochemistry during coupling reactions. Chiral HPLC or NMR spectroscopy validates enantiomeric purity, while computational modeling predicts steric effects of substituents on reaction pathways .
Q. How does the compound's selectivity index (SI) guide therapeutic potential?
High SI values (>302) indicate low cytotoxicity relative to antiviral activity. Cytotoxicity is assessed via MTT assays in primary human cells, while antiviral activity is measured in infected cell lines. Structural analogs with lower SI (e.g., adefovir dipivoxil) highlight the importance of the diethylphosphonate group in reducing off-target effects .
Q. What cross-disciplinary applications exist beyond antiviral research?
The compound facilitates glycoside synthesis via transglycosylation reactions using cyclodextrin glycosyltransferase (CGTase). This application leverages its phosphonate group as a leaving group in enzymatic catalysis, demonstrating utility in glycobiology and enzyme engineering .
Methodological Considerations
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/CC50 values from dose-response curves.
- Stereochemical Validation : Employ X-ray crystallography (as in ) to confirm molecular conformation .
- Environmental Fate : While not a primary focus, methods from (e.g., abiotic/biotic transformation studies) can assess ecological impacts if required .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.